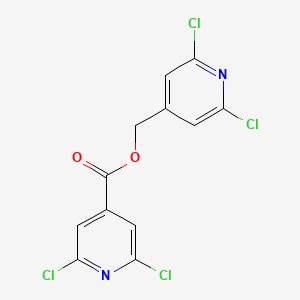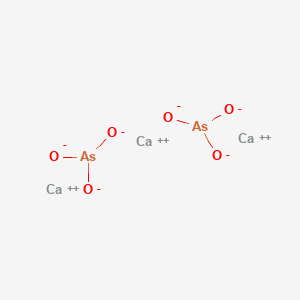
1-(4-Chloro-2-nitrophenyl)piperidine
Overview
Description
1-(4-Chloro-2-nitrophenyl)piperidine, also known as CNPP, is a chemical compound that has been widely used in scientific research. This compound is a piperidine derivative, which means it contains a piperidine ring in its structure. CNPP has been found to have various biochemical and physiological effects, making it a valuable tool in the field of pharmacology and neuroscience.
Scientific Research Applications
Chemical Reactions and Solvent Effects
- Aminolysis of Nitrophenyl Acetates with Piperidine : Piperidine's reaction with p-nitrophenyl acetate in various solvents shows the influence of medium on the rate and mechanism of the reaction. The aminolysis of nitrophenyl acetates by secondary amines like piperidine reveals significant medium effects, analyzed through rate constants comparison in different solvents (Millán et al., 2013).
Structural and Mechanistic Studies
Synthesis of Nitroimidazolderivatives with Piperidine : The study explores the synthesis of nitroimidazolderivatives using piperidine. It also includes X-ray investigations to determine the structural positioning of piperidine in these compounds (Gzella et al., 1999).
Reactivity of Nitrophenyl Substituted Cyclic Amines : This research delves into the reactivity of piperidine and other cyclic amines substituted with nitrophenyl groups, examining the dehydrogenation reactions and the influence of different substituents (Möhrle & Mehrens, 1998).
Enamine Chemistry and Reactivity : Study on the reactivity of 4-nitrophenyl-1-piperidinostyrene with different reagents to form various organic compounds, highlighting the versatility of piperidine derivatives in organic synthesis (Abdallah et al., 2007).
Crystal Structure of Piperidine Derivatives : Detailed structural analysis of piperidine derivatives in the context of anti-tuberculosis drug development, providing insights into the molecular configuration of these compounds (Eckhardt et al., 2020).
Kinetics and Mechanism of Reactions
Study of Aminolysis Reactions : Analysis of the kinetics and mechanisms of aminolysis reactions involving piperidine and similar amines, contributing to a deeper understanding of reaction dynamics in organic chemistry (Castro et al., 2001).
Kinetic Study of Piperidine Reactions : Investigating the kinetics of reactions between piperidine and various substrates, providing essential data for understanding the reactivity and mechanisms of these chemical processes (Jeon et al., 2014).
Safety and Hazards
properties
IUPAC Name |
1-(4-chloro-2-nitrophenyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-9-4-5-10(11(8-9)14(15)16)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFSYIPAIYQDPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90301275 | |
| Record name | 1-(4-Chloro-2-nitrophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90301275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33784-44-0 | |
| Record name | NSC142162 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142162 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Chloro-2-nitrophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90301275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetyl Chloride](/img/structure/B3031350.png)









